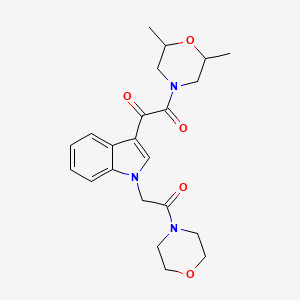

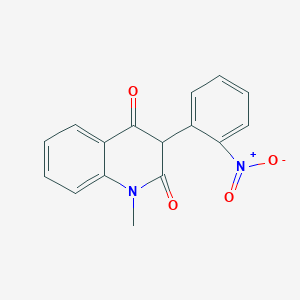

![molecular formula C10H17NO3 B2427284 2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide CAS No. 1374656-04-8](/img/structure/B2427284.png)

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide” is a chemical compound with the CAS Number: 1374657-95-0 and a molecular weight of 185.27 . It is a derivative of 1,4-dioxaspiro[4.5]decane .

Synthesis Analysis

The synthesis of related compounds involves the use of 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . The compound is then aminocarbonylated in the presence of a palladium-phosphine precatalyst . Systematic investigations revealed that 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be obtained in high yields via palladium-catalysed aminocarbonylation .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2/c11-5-3-9-2-1-4-10(8-9)12-6-7-13-10/h9H,1-8,11H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound is involved in palladium-catalysed aminocarbonylation reactions . The influence of the amine nucleophiles and the reaction conditions on the isolated yields was investigated .Wissenschaftliche Forschungsanwendungen

Synthesis of Acrylamides

The compound is used in the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides . This process involves palladium-catalysed aminocarbonylation . The influence of the amine nucleophiles and of the reaction conditions on the isolated yields was investigated .

Intermediate in Asymmetric Synthesis

The compound acts as an intermediate in the asymmetric synthesis of α-hydroxy-alkanoic acids . The structure consists of a 1,4-dioxaspiro[4.5]decane skeleton formed when the cyclohexylidene group binds to both of the hydroxyl groups of carboxylic groups of the starting malic acid .

Synthesis of L-callipeltose

It has been used in the synthesis of L-callipeltose , the deoxyamino sugar of L-callipeltoside A .

Investigation of Reaction Mechanisms

The compound is used in the investigation of reaction mechanisms and the synthesis of new and useful building blocks . This is part of ongoing research interests on the carbonylation of iodoalkenes .

Synthesis of Substituted Acetamides

The compound is used in the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides .

Synthesis of Mono- and Tetraalkylamide Derivatives

The compound is used in the synthesis of mono- and tetraalkylamide derivatives of p-tert-Butylthiacalix 4arene .

Eigenschaften

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c11-9(12)6-8-2-1-3-10(7-8)13-4-5-14-10/h8H,1-7H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOSCCYUVHPYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2(C1)OCCO2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Benzylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427202.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B2427204.png)

![3-Phenyl-6-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2427209.png)

![3-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2427210.png)

![7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2427212.png)

![4-[3-(Triazol-2-yl)azetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2427214.png)

![Ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2427219.png)